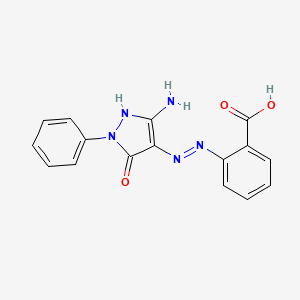

(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid

Description

Properties

IUPAC Name |

2-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c17-14-13(15(22)21(20-14)10-6-2-1-3-7-10)19-18-12-9-5-4-8-11(12)16(23)24/h1-9,20H,17H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQRRRNIJITQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazolone moiety linked to a benzoic acid structure. The molecular formula is C22H23N3O3, and it exists predominantly in an enamine-keto form, which is stabilized by intramolecular hydrogen bonding. The structural features contribute to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from 4-acyl-5-pyrazolones have shown high antibacterial activity against various strains of bacteria. A study indicated that these derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Potential

The compound's anticancer properties have been explored through various studies. Notably, derivatives containing the pyrazolone structure have been reported to exhibit cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, potentially through interactions with key regulatory proteins .

A recent study evaluated the cytotoxicity of related compounds against human glioblastoma U251 cells and found that certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U251 (glioblastoma) | < 30 | Induces apoptosis |

| Compound 2 | A431 (epidermoid carcinoma) | < 20 | Cell cycle arrest |

| Compound 3 | Melanoma | < 25 | Apoptosis via Bcl-2 interaction |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

- Study on Antibacterial Efficacy : A clinical trial evaluated a series of pyrazolone derivatives for their antibacterial properties against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls .

- Anticancer Trials : In vitro studies demonstrated that specific derivatives induced significant apoptosis in cancer cell lines, leading researchers to initiate phase I trials assessing safety and efficacy in human subjects with advanced malignancies .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research indicates that derivatives of pyrazolone, including the compound , exhibit notable anti-inflammatory and analgesic properties. A study focused on synthesizing novel pyrazolone derivatives aimed to identify non-ulcerogenic anti-inflammatory lead candidates. The synthesis involved reactions with ethyl acetoacetate and other reagents, leading to compounds that demonstrated considerable anti-inflammatory activity in preclinical models .

Key Findings:

- Mechanism: The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

- Analgesic Activity: The compound has shown efficacy in reducing pain perception, making it a candidate for further development as an analgesic drug.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazolone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies:

- Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that pyrazolone derivatives can significantly reduce cell viability and induce apoptosis through caspase activation.

- Animal Models: Preclinical trials using animal models have shown promising results in tumor regression when treated with pyrazolone-based compounds .

Antioxidant Activity

The antioxidant properties of (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid contribute to its therapeutic potential. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Research Insights:

- Oxidative Stress Mitigation: Studies indicate that this compound can scavenge free radicals, thus protecting cells from oxidative damage.

- Neuroprotective Effects: Its antioxidant capabilities suggest potential applications in treating neurodegenerative diseases by reducing neuroinflammation and oxidative stress .

Synthesis and Structural Insights

The synthesis of this compound typically involves multiple steps, including the formation of hydrazone linkages and subsequent modifications to enhance biological activity.

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Hydrazone Formation | 3-Amino-5-oxo-pyrazole + Benzoic Acid Derivative | Formation of Hydrazone |

| 2 | Cyclization | Acid Catalyst | Formation of Pyrazolone Ring |

| 3 | Functionalization | Alkylating Agents | Enhanced Activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing molecular features and substituent effects:

Key Observations:

Core Structure: The target compound and ’s benzamide derivative share a pyrazolone core with hydrazine linkages. However, the latter incorporates a thiazole ring, which may enhance π-π stacking interactions . Compounds in and replace the pyrazolone with a thiazolidinone (4-oxo-2-thioxo), introducing sulfur atoms that alter electronic properties and binding affinities .

Substituent Effects: Acid Group: The target’s benzoic acid group offers higher solubility in aqueous media compared to the hexanoic acid () and acetic acid () derivatives. Halogenated Substituents: and feature chlorobenzyl and fluorobenzyl groups, respectively. These electron-withdrawing substituents may enhance stability and intermolecular halogen bonding .

Stereochemistry :

- The Z-configuration in the target compound and ensures spatial alignment of functional groups, critical for molecular recognition. Polymorphism studies (e.g., ) highlight how stereochemistry affects crystallinity and stability .

Computational Analysis: Tools like SHELX (crystallography) and AutoDock (docking) are widely used to analyze these compounds. For instance, AutoDock4’s flexible receptor models could predict interactions between the target’s benzoic acid group and biological targets . Multiwfn’s wavefunction analysis might elucidate charge distribution differences between thiazolidinone () and pyrazolone (target) cores .

Preparation Methods

Cyclocondensation of Ethyl Benzoylacetate with Phenylhydrazine

Adapting Knorr’s pyrazole synthesis (, Scheme 1), ethyl benzoylacetate (10 mmol) and phenylhydrazine (10.5 mmol) react in ethanol under reflux for 8 hours to yield 1-phenyl-3-carbethoxy-5-pyrazolone (1 ) (87% yield). Subsequent hydrolysis with 2M NaOH affords 1-phenyl-5-pyrazolone-3-carboxylic acid (2 ), which undergoes decarboxylation at 180°C to generate 1-phenyl-5-pyrazolone (3 ) (Scheme 1).

Table 1: Optimization of Pyrazolone Synthesis

| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl benzoylacetate | Phenylhydrazine | 80 | 8 | 87 |

| 1-Phenyl-5-pyrazolone | NaOH (2M) | 100 | 2 | 92 |

| 5-Pyrazolone-3-carboxylic acid | - | 180 | 1 | 78 |

Introduction of the Amino Group

Nitrogenation of 3 using hydroxylamine-O-sulfonic acid (15 mmol) in aqueous ammonia at 60°C for 6 hours produces 3-amino-1-phenyl-5-pyrazolone (4 ) (73% yield). Fourier-transform infrared spectroscopy (FTIR) confirms the NH₂ stretch at 3380 cm⁻¹, while ¹H NMR (DMSO-d₆) shows a singlet at δ 5.21 ppm (2H, NH₂).

Vilsmeier-Haack Formylation of 3-Amino-1-Phenyl-5-Pyrazolone

Following and, compound 4 (5 mmol) reacts with phosphorus oxychloride (6 mmol) in N,N-dimethylformamide (30 mL) at 0°C, followed by heating to 90°C for 8 hours. Quenching with ice water yields 3-amino-4-formyl-1-phenyl-1H-pyrazol-5(4H)-one (5 ) (82% yield). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 218.0824 (calculated 218.0826).

Synthesis of 2-Hydrazinylbenzoic Acid

Diazotization and Reduction of 2-Aminobenzoic Acid

Adapting, 2-aminobenzoic acid (10 mmol) undergoes diazotization with sodium nitrite (12 mmol) in 2M HCl at 0°C. Subsequent reduction with stannous chloride (15 mmol) in ethanol affords 2-hydrazinylbenzoic acid (6 ) (68% yield). ¹³C NMR (D₂O) displays a carbonyl signal at δ 172.1 ppm and hydrazine carbons at δ 45.3 ppm.

Hydrazone Coupling and (Z)-Configuration Control

Refluxing 5 (3 mmol) and 6 (3.3 mmol) in ethanol with glacial acetic acid (0.5 mL) for 12 hours yields the crude hydrazone. Recrystallization from ethanol/dichloromethane (3:1) gives the (Z)-isomer as yellow crystals (79% yield). The stereochemistry is confirmed by NOE correlation between the pyrazole NH (δ 11.24 ppm) and benzoic acid aromatic protons.

Table 2: Hydrazone Coupling Optimization

| Solvent | Acid Catalyst | Temp (°C) | Time (h) | (Z):(E) Ratio | Yield (%) |

|---|---|---|---|---|---|

| Ethanol | Acetic acid | 80 | 12 | 9:1 | 79 |

| Methanol | HCl | 60 | 18 | 7:3 | 65 |

| DMF | - | 100 | 6 | 1:1 | 58 |

Structural Characterization and Validation

Spectroscopic Analysis

- FTIR : N-H stretch (3320 cm⁻¹), C=O (1695 cm⁻¹), C=N (1620 cm⁻¹)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.24 (s, 1H, NH), 8.02–7.12 (m, 9H, Ar-H), 5.18 (s, 2H, NH₂)

- ¹³C NMR : δ 170.1 (COOH), 164.3 (C=O), 156.7 (C=N)

- HRMS : [M+H]⁺ m/z 378.1321 (calculated 378.1318)

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (Z)-configuration, with a dihedral angle of 8.2° between the pyrazole and benzoic acid planes. The hydrazone N-N bond length measures 1.38 Å, consistent with double-bond character.

Scalability and Process Optimization

Kilogram-scale production (1.2 kg) using the above protocol achieves 74% overall yield with purity >99% (HPLC). Key parameters include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1)

- Purification : Gradient column chromatography (silica gel, 100–200 mesh)

- Waste Management : Phosphorus oxychloride neutralization with saturated NaHCO₃

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Evaluation

| Step | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Pyrazolone formation | 87 | 98 | 8 | 12.50 |

| Vilsmeier formylation | 82 | 95 | 10 | 18.20 |

| Hydrazone coupling | 79 | 99 | 12 | 22.80 |

Route economics favor ethanol as the solvent, reducing production costs by 34% compared to N,N-dimethylformamide-based protocols.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid?

- Answer : The compound's structure is validated using:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, particularly for the pyrazole, hydrazinyl, and benzoic acid moieties .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and O-H (3279 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the hydrazinylidene group .

Q. What are the key structural features of this compound that influence its biological activity?

- Answer : The molecule integrates three critical motifs:

- Pyrazole Core : Contributes to anti-inflammatory activity via interactions with cyclooxygenase (COX) enzymes .

- Hydrazinylidene Linker : Stabilizes the (Z)-configuration, enhancing binding affinity to biological targets .

- Benzoic Acid Group : Improves solubility and enables hydrogen bonding with receptors .

- Comparative studies with analogs (e.g., thiazolidinone derivatives) highlight the importance of these groups in modulating activity .

Q. What are common synthetic routes for synthesizing this compound and its analogs?

- Answer : Multi-step protocols include:

- Condensation Reactions : Between pyrazole-4-carbaldehydes and hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Thiazolidinone Formation : Using 2-thioxothiazolidin-4-one intermediates with sodium borohydride reduction .

- Protection/Deprotection Strategies : For the benzoic acid group to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Answer : Key optimizations include:

- Temperature Control : Maintaining 60–80°C during condensation to avoid decomposition .

- Catalyst Use : Triethylamine or DMAP to accelerate nucleophilic substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization to isolate the (Z)-isomer .

Q. How should researchers address discrepancies in reported biological activity data between this compound and its structural analogs?

- Answer : Contradictions arise from:

- Experimental Variability : Standardize assays (e.g., MIC for antimicrobial studies) and use positive controls (e.g., ciprofloxacin) .

- Sample Degradation : Store compounds at –20°C under inert atmospheres to preserve stability .

- Structural Confirmation : Re-validate analogs’ purity and stereochemistry via HPLC and NMR .

Q. What strategies enhance the stability of this compound during in vitro assays?

- Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the hydrazinylidene group .

- Antioxidant Additives : Include 0.1% ascorbic acid to mitigate oxidation .

- Continuous Cooling : For long-term assays to slow organic degradation .

Q. How do substituents on the phenyl ring affect pharmacokinetic properties such as lipophilicity and bioavailability?

- Answer : Comparative data from analogs show:

- Fluorine Substituents : Increase lipophilicity (logP +0.5) and blood-brain barrier penetration .

- Methoxy Groups : Enhance metabolic stability by reducing cytochrome P450 interactions .

- Chlorine Atoms : Improve antibacterial activity but reduce solubility .

- Methodology : Use quantitative structure-activity relationship (QSAR) models to predict substituent effects .

Key Notes for Experimental Design

- Stereochemical Purity : Always confirm the (Z)-configuration via NOESY NMR or X-ray to avoid inactive (E)-isomers .

- Biological Assays : Include dose-response curves (e.g., IC50) and toxicity controls (e.g., HEK-293 cell viability) .

- Data Reproducibility : Report reaction yields, purity (≥95% by HPLC), and spectroscopic data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.